CCR5 Antagonist Activity: Evidence for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone from Preliminary Pharmacological Screening
Preliminary pharmacological screening indicates 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone can be used as a CCR5 antagonist [1]. This specific activity profile distinguishes it from other pyrazine derivatives that have been reported as inhibitors of B-Raf V600E kinase (IC50 < 100 nM) [2] or Syk kinase [3]. The identification of CCR5 antagonism as a potential primary activity for this compound provides a defined research trajectory not shared by its class peers.
| Evidence Dimension | Reported Primary Pharmacological Target |
|---|---|
| Target Compound Data | CCR5 antagonist activity |
| Comparator Or Baseline | Pyrazine derivatives (class baseline): B-Raf V600E kinase inhibitor (IC50 < 100 nM) |
| Quantified Difference | Qualitative difference: distinct target profile (CCR5 vs. kinases) |
| Conditions | Preliminary in vitro pharmacological screening; cell-free kinase assay for comparator |
Why This Matters
A defined, albeit preliminary, biological target (CCR5) provides a specific direction for research, unlike many analogs which are broadly labeled 'kinase inhibitors', potentially saving time and resources in target identification.
- [1] Zhang, H. (2012). Patent application for CCR5 antagonist activity. View Source
- [2] BindingDB: US11337976, Compound P-0083. B-Raf V600E kinase inhibition IC50 < 100 nM. View Source
- [3] Patent application title: PYRAZINE KINASE INHIBITORS. 2013. View Source
